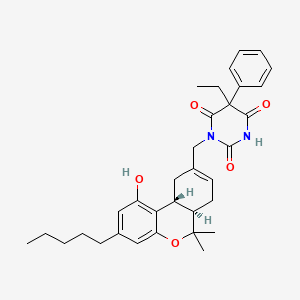
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-((6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9-yl)methyl)-, (6aR-(6a-alpha,10a-beta))-(partial)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-phenyl-1-((6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo(b,d)pyran-9-yl)methyl)-, (6aR-(6a-alpha,10a-beta))-(partial) is a complex organic compound It features a pyrimidinetrione core with various substituents, including ethyl, phenyl, and a dibenzo-pyran derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The pyrimidinetrione core can be synthesized through the condensation of urea with malonic acid derivatives. The introduction of the ethyl and phenyl groups can be achieved through alkylation and arylation reactions, respectively. The dibenzo-pyran derivative is introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups in the pyrimidinetrione core can be reduced to alcohols.
Substitution: Halogenation and nitration reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) and nitration using nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways that regulate cell growth and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
Barbiturates: Similar in structure due to the pyrimidinetrione core.
Cannabinoids: Similar due to the dibenzo-pyran derivative.
Uniqueness
This compound is unique due to the combination of the pyrimidinetrione core with the dibenzo-pyran derivative, which may confer unique biological activities and chemical properties.
Propiedades
Número CAS |
189745-94-6 |
|---|---|
Fórmula molecular |
C33H40N2O5 |
Peso molecular |
544.7 g/mol |
Nombre IUPAC |
1-[[(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methyl]-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C33H40N2O5/c1-5-7-9-12-21-18-26(36)28-24-17-22(15-16-25(24)32(3,4)40-27(28)19-21)20-35-30(38)33(6-2,29(37)34-31(35)39)23-13-10-8-11-14-23/h8,10-11,13-15,18-19,24-25,36H,5-7,9,12,16-17,20H2,1-4H3,(H,34,37,39)/t24-,25-,33?/m1/s1 |
Clave InChI |
RMDFRCRQIOFMDZ-AAKKKFBHSA-N |
SMILES isomérico |
CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)CN4C(=O)C(C(=O)NC4=O)(CC)C5=CC=CC=C5)O |
SMILES canónico |
CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CN4C(=O)C(C(=O)NC4=O)(CC)C5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



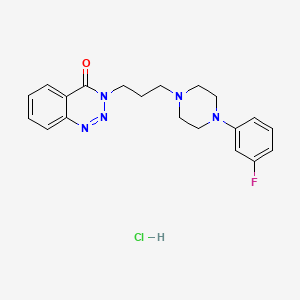

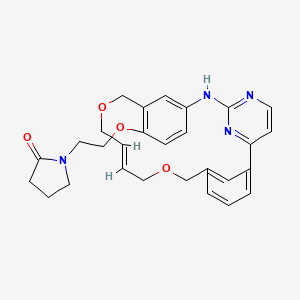
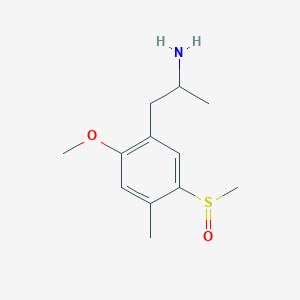



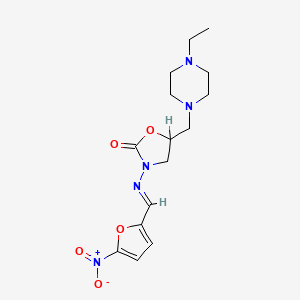
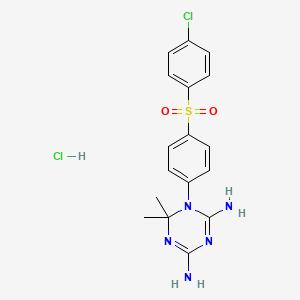
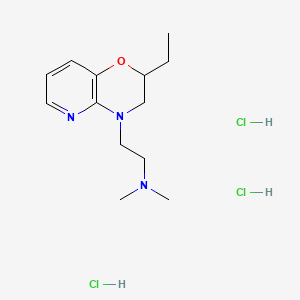
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)


